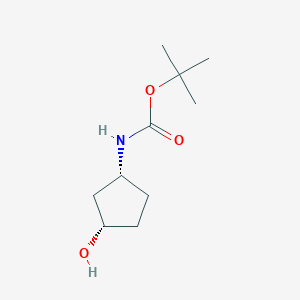

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKINULYZANSP-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207729-03-1 | |

| Record name | rac-tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate physical properties

An In-Depth Technical Guide to tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Introduction

This compound is a chiral carbamate derivative widely utilized as a crucial building block in medicinal chemistry and organic synthesis. Its stereochemically defined cyclopentyl scaffold, featuring both a hydroxyl and a Boc-protected amine group, makes it a versatile intermediate for the synthesis of complex target molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals. The strategic placement of functional groups allows for selective modification, rendering it an invaluable tool in the construction of compounds with specific stereochemical requirements. One notable application includes its use in the synthesis of Janus kinase (JAK) inhibitors[1].

Compound Identification and Chemical Structure

Accurate identification is paramount for ensuring the quality and reproducibility of experimental work. The compound is uniquely identified by its CAS number and various chemical descriptors.

Chemical Structure

The structure of this compound is defined by a cyclopentane ring with a hydroxyl group at the C3 position and a tert-butoxycarbonyl (Boc) protected amine at the C1 position, with a specific (1R,3S) stereochemistry.

Caption: 2D structure of this compound.

Key Identifiers

A summary of the essential identifiers for this compound is provided below.

| Identifier | Value | Source(s) |

| CAS Number | 225641-84-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₉NO₃ | [2][3][4][5] |

| Molecular Weight | 201.26 g/mol | [3][4][5] |

| IUPAC Name | tert-butyl N-((1R,3S)-3-hydroxycyclopentyl)carbamate | [1] |

| SMILES | O=C(OC(C)(C)C)N[C@H]1CCC1 | [4][5] |

| InChI Key | SBUKINULYZANSP-SFYZADRCSA-N | [1][6] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Purity | ≥95% - 97% | [2][5][6] |

| Storage Conditions | Store at room temperature or 2-8°C, sealed in a dry environment. | [3][5] |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | [5][7] |

| LogP (octanol-water partition coefficient) | 1.4245 | [5][7] |

| Hydrogen Bond Acceptors | 3 | [5][7] |

| Hydrogen Bond Donors | 2 | [5][7] |

| Rotatable Bonds | 1 | [5][7] |

| Boiling Point | Data not available | [4] |

| Melting Point | Data not available | [6] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While comprehensive spectral data from peer-reviewed literature is not available in the provided search results, chemical suppliers indicate that Nuclear Magnetic Resonance (NMR) data is used for quality control[6]. For a stereoisomer, tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate, Gas Chromatography-Mass Spectrometry (GC-MS) data is available, which can provide a reference for expected fragmentation patterns[8].

Synthesis and Purification

The synthesis of carbamates, particularly from alcohols, is a fundamental transformation in organic chemistry. While a specific, detailed protocol for this compound was not found in the search results, a general and widely applicable one-step method for preparing carbamates from alcohols provides a reliable experimental framework[9]. This procedure is noted for its simplicity and safety compared to older multi-step methods[9].

Conceptual Synthesis Workflow

The following diagram outlines the key steps in a typical synthesis and purification process for a carbamate like the topic compound.

Caption: Conceptual workflow for the synthesis and purification of the title compound.

General Experimental Protocol for Carbamate Synthesis

The following protocol is adapted from a general procedure for the synthesis of tert-butyl carbamates from alcohols[9].

-

Reaction Setup : In a three-necked flask equipped with a stirrer and thermometer, dissolve the starting alcohol (the corresponding cyclopentanol derivative) in a suitable solvent like benzene.

-

Addition of Reagents : Add sodium cyanate to the solution. While stirring slowly, add trifluoroacetic acid dropwise. The temperature may rise and can be controlled with an ice-water bath to maintain it within the 20-50°C range[9].

-

Reaction Time : Continue stirring overnight to ensure the reaction goes to completion. A contact time of 3-4 hours is often sufficient, but longer times can improve the yield[9].

-

Workup : Add water to the reaction mixture and stir vigorously.

-

Extraction : Decant the organic layer and extract the aqueous slurry with additional portions of the organic solvent.

-

Washing : Combine the organic extracts and wash sequentially with an aqueous base (e.g., 5% sodium hydroxide) and water to remove acidic residues.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

Purification : The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as hexane or a benzene-hexane mixture[9].

Applications in Research and Drug Development

This compound serves as a valuable chiral building block in the synthesis of pharmaceutically active compounds. The Boc-protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the amine. The hydroxyl group provides a handle for various chemical transformations.

Its utility has been demonstrated in the synthesis of a JAK1 (Janus kinase 1) inhibitor, highlighting its importance in the development of treatments for autoimmune diseases and cancer[1]. The specific stereochemistry of the molecule is often critical for the biological activity of the final drug substance. As such, this compound is a key intermediate for creating complex molecules where precise three-dimensional orientation of functional groups is required for efficacy.

References

-

J&K Scientific. This compound | 225641-84-9. [Link]

-

Aliphatic Chain Hydrocarbons. tert-Butyl (cis-3-hydroxycyclobutyl)carbamate. [Link]

-

PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound - CAS:225641-84-9 - Abovchem [abovchem.com]

- 3. 225641-84-9|this compound|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. chemscene.com [chemscene.com]

- 6. tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate,225641-84-9-Amadis Chemical [amadischem.com]

- 7. chemscene.com [chemscene.com]

- 8. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

This guide provides a comprehensive technical overview of the solubility of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of this compound's solubility, offering predictive insights and detailed experimental protocols for its determination.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2][3] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate absorption and variable therapeutic outcomes.[1][3] this compound serves as a crucial building block in the synthesis of various therapeutic agents. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, purification processes, and the formulation of the final drug product.

This guide will explore the predicted solubility of this compound based on its molecular structure and physicochemical properties. Furthermore, it will provide detailed, field-proven methodologies for the experimental determination of its solubility in various solvents, ensuring scientific integrity and reproducibility.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for this compound is not extensively available in public literature, we can predict its general solubility behavior by examining its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₃ | [4][5][6] |

| Molecular Weight | 201.26 g/mol | [4][5][6] |

| Calculated XLogP3 | 1.2 | [7] |

| Topological Polar Surface Area (TPSA) | 58.6 Ų | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

Analysis of Physicochemical Properties:

-

Lipophilicity (XLogP3): The calculated octanol-water partition coefficient (XLogP3) of 1.2 suggests that the compound has a moderate degree of lipophilicity.[4][8] Generally, LogP values between 1 and 3 indicate good permeability across biological membranes, but may also imply lower aqueous solubility.[4][8]

-

Polarity (TPSA): The Topological Polar Surface Area (TPSA) of 58.6 Ų is a predictor of a molecule's polarity and its ability to form hydrogen bonds.[9] This value suggests a moderate polarity, which can contribute to solubility in polar solvents. There is often a correlation between TPSA and solubility, with higher TPSA values generally indicating better aqueous solubility.[5][10]

-

Hydrogen Bonding: With two hydrogen bond donors (-OH and -NH) and three hydrogen bond acceptors (two oxygens in the carbamate and one in the hydroxyl group), this compound has a significant capacity for hydrogen bonding.[7] This characteristic is crucial for its interaction with protic solvents like water and alcohols.

Predicted Solubility:

Based on these properties, the following solubility profile can be anticipated:

-

Water: Due to the presence of the hydroxyl and carbamate groups capable of hydrogen bonding, some aqueous solubility is expected. However, the nonpolar cyclopentyl ring and the tert-butyl group will limit its solubility in water. A calculated water solubility for the structurally similar compound, tert-Butyl (cis-3-hydroxycyclobutyl)carbamate, is reported to be 9.71 mg/mL, which can be considered a rough estimate.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit good solubility in lower alcohols like methanol and ethanol. These solvents can engage in hydrogen bonding with the solute and possess a hydrocarbon character that can solvate the nonpolar portions of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents have high dielectric constants and are excellent hydrogen bond acceptors.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar functional groups, the solubility in nonpolar solvents is expected to be low.

-

Chlorinated Solvents (e.g., Dichloromethane): Moderate solubility is anticipated in dichloromethane, which can act as a weak hydrogen bond acceptor and has a moderate polarity.

Influence of Stereochemistry:

The specific stereochemistry ((1R,3S)-cis configuration) of the hydroxyl and carbamate groups on the cyclopentane ring can influence its crystal lattice energy and, consequently, its solubility.[11][12] Different stereoisomers can exhibit different packing efficiencies in the solid state, leading to variations in their melting points and solubilities.[12] Generally, more stable crystal lattices require more energy to be disrupted, resulting in lower solubility.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining equilibrium solubility and is highly recommended.[13]

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (e.g., purified water, methanol, ethanol, DMSO, dichloromethane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Figure 1: Experimental workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

A. Preparation of Standard Solutions for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations.

B. Shake-Flask Method for Equilibrium Solubility:

-

Add an excess amount of this compound to a series of vials containing a known volume of the test solvent. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).[14]

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

C. Sample Analysis using HPLC:

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.[3]

-

Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Develop a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

-

Monitor the elution of the compound using a UV detector at a wavelength of maximum absorbance.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility of the compound in the test solvent by accounting for the dilution factor.

D. Sample Analysis using UV-Vis Spectroscopy:

-

Follow steps 1 and 2 from the HPLC analysis section.

-

Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.[1][15]

-

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations (Beer-Lambert Law).[1]

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility of the compound in the test solvent by accounting for the dilution factor.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following practices are essential:

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

-

Solid-State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRD) to ensure that the compound has not undergone any polymorphic transformation or degradation during the experiment.

-

Triplicate Measurements: All experiments should be performed in triplicate to assess the reproducibility of the results.

-

Good Laboratory Practice (GLP): Adherence to GLP principles ensures the quality and integrity of the data.[16]

Data Interpretation and Application

The experimentally determined solubility data can be presented in a clear and concise table for easy comparison across different solvents. This data is invaluable for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, crystallization, and purification.

-

Formulation Development: Choosing suitable excipients and developing a dosage form with optimal drug release and bioavailability.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

Conclusion

While readily available experimental data on the solubility of this compound is limited, a comprehensive understanding of its physicochemical properties allows for a reasoned prediction of its solubility profile. This guide provides a robust framework for both theoretical estimation and experimental determination of its solubility. By following the detailed protocols outlined herein, researchers and drug development professionals can generate reliable and accurate solubility data, a critical step in advancing pharmaceutical research and development.

References

-

Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). Retrieved January 14, 2026, from [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). Retrieved January 14, 2026, from [Link]

-

Topological polar surface area – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved January 14, 2026, from [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2005, August). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed. Retrieved January 14, 2026, from [Link]

-

UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024, September 25). Pion Inc. Retrieved January 14, 2026, from [Link]

-

Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. (2024, June 29). Pharmaceutical Communications. Retrieved January 14, 2026, from [Link]

-

Experimental solubility versus TPSA for the PROTAC data set. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved January 14, 2026, from [Link]

-

Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

-

How can I determine the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved January 14, 2026, from [Link]

-

how can i test the solubility in hplc please ? (2009, August 19). Chromatography Forum. Retrieved January 14, 2026, from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved January 14, 2026, from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 14, 2026, from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. Retrieved January 14, 2026, from [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green. Retrieved January 14, 2026, from [Link]

-

Is logarithm of octanol–water partition coefficient suitable for measuring hydrophobicity of a molecule? (2015, May 2). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]

-

properties, metrics, & parameters used to evaluate leads. (2023, November 16). YouTube. Retrieved January 14, 2026, from [Link]

-

1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved January 14, 2026, from [Link]

-

All About Stereochemistry in Cyclic Systems. (n.d.). Unacademy. Retrieved January 14, 2026, from [Link]

-

Effect of stereoisomerism and racemization on solubility. (2018, March 26). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]

-

Parameters for Carbamate Pesticide QSAR and PBPK/PD Models for Human Risk Assessment. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

GOOD LABORATORY PRACTICE (GLP). (n.d.). Retrieved January 14, 2026, from [Link]

-

Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (2020, August 31). YouTube. Retrieved January 14, 2026, from [Link]

-

Prospective atom-based 3D-QSAR model prediction, pharmacophore generation, and molecular docking study of carbamate derivatives as dual inhibitors of AChE and MAO-B for Alzheimer's disease. (n.d.). OUCI. Retrieved January 14, 2026, from [Link]

-

QSAR-based solubility model for drug-like compounds. (2006, August). ResearchGate. Retrieved January 14, 2026, from [Link]

-

A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. (n.d.). Digital Discovery (RSC Publishing). Retrieved January 14, 2026, from [Link]

-

This compound | 225641-84-9. (n.d.). J&K Scientific. Retrieved January 14, 2026, from [Link]

-

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmaguru.co [pharmaguru.co]

- 7. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 10. Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. All About Stereochemistry in Cyclic Systems [unacademy.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. rootspress.org [rootspress.org]

- 16. proto.ufsc.br [proto.ufsc.br]

Synthesis of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in pharmaceutical development. The document delves into the strategic considerations for achieving the desired stereochemistry, focusing on a robust and scalable synthetic route. Key transformations, including a hetero-Diels-Alder reaction, enzymatic kinetic resolution, and stereoselective reductions, are discussed in detail. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: The Significance of Chiral Aminocyclopentanols

Chiral 1,3-aminocyclopentanol derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules. The specific stereochemical arrangement of the amino and hydroxyl groups on the cyclopentane ring is often crucial for potent and selective interaction with biological targets. This compound, with its defined (1R,3S) stereochemistry and the versatile tert-butoxycarbonyl (Boc) protecting group, serves as a key intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs. The Boc group offers stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, making it an ideal choice for multi-step syntheses.[1][2]

Strategic Approaches to the Synthesis of the (1R,3S)-Aminocyclopentanol Core

The primary challenge in the synthesis of this compound lies in the stereocontrolled installation of the amino and hydroxyl functionalities on the cyclopentane ring. Several strategies have been developed to achieve this, each with its own set of advantages and limitations.

| Parameter | Route 1: Asymmetric Cycloaddition | Route 2: Hetero-Diels-Alder with Enzymatic Resolution | Route 3: Chiral Pool Synthesis |

| Starting Materials | Cyclopentadiene, chiral N-acyl hydroxylamine | Cyclopentadiene, tert-butyl hydroxylamine carbonate | Chiral starting material (e.g., from a natural product) |

| Key Reactions | Asymmetric [4+2] cycloaddition, reduction | Hetero-Diels-Alder, enzymatic kinetic resolution, reduction | Functional group interconversions |

| Stereocontrol | Chiral auxiliary or catalyst-controlled | Enzymatic resolution of a racemic intermediate | Inherited from the chiral starting material |

| Scalability | Generally good | Excellent | Often limited by the availability of the starting material |

| Overall Yield | Moderate to good | Good | Variable |

This guide will focus on the Hetero-Diels-Alder with Enzymatic Resolution approach (Route 2), as it represents a highly efficient, scalable, and stereoselective method for obtaining the desired (1R,3S) isomer in high enantiomeric purity.[3]

Featured Synthetic Route: Hetero-Diels-Alder and Enzymatic Resolution

This synthetic pathway commences with a hetero-Diels-Alder reaction to construct the cyclopentane ring with the required functionalities in a racemic form. Subsequent enzymatic kinetic resolution effectively separates the desired enantiomer, which is then further processed to yield the final product.

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of the target molecule.

Step-by-Step Experimental Protocols

The synthesis begins with an in-situ generation of tert-butyl nitrosocarbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene. This cycloaddition efficiently forms the bicyclic isoxazolidine ring system.[3]

-

Reaction: tert-butyl hydroxylamine carbonate + Cyclopentadiene → (±)-tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

-

Rationale: The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings. The use of an in-situ generated dienophile minimizes its decomposition. The reaction proceeds with high diastereoselectivity, affording the cis-fused bicyclic product.[4]

Protocol:

-

To a solution of tert-butyl hydroxylamine carbonate (1.0 eq.) in a suitable solvent such as 2-methyltetrahydrofuran, add a catalytic amount of copper(II) chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (0.1-0.2 eq.).[3]

-

Cool the mixture to 20-30°C and add freshly cracked cyclopentadiene (1.5-2.0 eq.) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is typically carried forward to the next step without extensive purification.

The isoxazolidine ring is reductively cleaved to unmask the amino and hydroxyl functionalities.

-

Reaction: (±)-tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate → (±)-tert-butyl (3-hydroxycyclopent-4-en-1-yl)carbamate

-

Rationale: Zinc powder in acetic acid is a mild and effective reagent for the selective reduction of the N-O bond without affecting the double bond or the Boc protecting group.[3]

Protocol:

-

To the crude reaction mixture from Step 1, add acetic acid and cool to 0-10°C.

-

Add zinc powder (or iron powder) portion-wise, maintaining the temperature below 30°C.[3]

-

Stir the mixture for 2-4 hours at room temperature.

-

Filter the reaction mixture to remove the excess zinc and inorganic salts. The filtrate containing the racemic aminocyclopentenol is then processed for the next step.

This is the key step for establishing the desired stereochemistry. A lipase is used to selectively acylate one of the enantiomers of the racemic aminocyclopentenol, allowing for their separation.

-

Reaction: (±)-tert-butyl (3-hydroxycyclopent-4-en-1-yl)carbamate + Acyl Donor --(Lipase)--> (S)-tert-butyl (3-acetoxycyclopent-4-en-1-yl)carbamate + (R)-tert-butyl (3-hydroxycyclopent-4-en-1-yl)carbamate

-

Rationale: Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), are highly enantioselective catalysts.[3][5] In the presence of an acyl donor like vinyl acetate, the lipase will preferentially acylate one enantiomer, leaving the other unreacted. This allows for the separation of the acylated and unacylated enantiomers.

Protocol:

-

To the solution of the racemic aminocyclopentenol, add a suitable lipase (e.g., Novozym 435) and an acyl donor such as vinyl acetate.[3]

-

Stir the mixture at room temperature, monitoring the conversion to approximately 50% by HPLC.

-

Once the desired conversion is reached, filter off the immobilized enzyme (which can often be recycled).

-

The acylated and unacylated enantiomers can then be separated by chromatography. The unacylated (R)-enantiomer is carried forward.

The carbon-carbon double bond in the cyclopentene ring is reduced to afford the saturated cyclopentane ring.

-

Reaction: (R)-tert-butyl (3-hydroxycyclopent-4-en-1-yl)carbamate --(H₂, Pd/C)--> this compound

-

Rationale: Catalytic hydrogenation with palladium on carbon is a standard and efficient method for the reduction of alkenes. The reaction is typically clean and proceeds with high yield.[6]

Protocol:

-

Dissolve the enantioenriched aminocyclopentenol in a suitable solvent like methanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (typically 1-10 atm) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent to yield the crude product.

The final step involves the purification of this compound to the desired purity.

Protocol:

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

-

Alternatively, recrystallization from a suitable solvent system can be employed to obtain the final product as a crystalline solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₃ | [7] |

| Molecular Weight | 201.26 g/mol | [7] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [2] |

| Storage | 2-8°C, sealed in dry conditions | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the tert-butyl group (a singlet at ~1.4 ppm), the cyclopentyl ring protons, and the protons attached to the carbons bearing the hydroxyl and carbamate groups.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the cyclopentyl ring.

-

Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak or a fragment corresponding to the loss of the tert-butyl group.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as the C=O stretch of the carbamate.

Conclusion

The synthesis of this compound presented in this guide, utilizing a hetero-Diels-Alder reaction followed by enzymatic kinetic resolution, offers a reliable and scalable route to this important chiral building block. The strategic use of biocatalysis in the resolution step is key to achieving high enantiopurity, which is essential for its application in the synthesis of stereochemically defined pharmaceutical agents. The detailed protocols and rationale provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully implement this synthesis in their laboratories.

References

-

PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. Retrieved January 14, 2026, from [Link]

- Google Patents. (2021). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

-

MDPI. (2024). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. Retrieved January 14, 2026, from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved January 14, 2026, from [Link]

-

Sciforum. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof.

-

IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved January 14, 2026, from [Link]

Sources

- 1. 225641-84-9|this compound|BLD Pharm [bldpharm.com]

- 2. 225641-84-9 Cas No. | tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | Apollo [store.apolloscientific.co.uk]

- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 7. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate derivatives

An In-Depth Technical Guide to the Application of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate in the Synthesis and Biological Activity of Carbocyclic Nucleoside Antivirals

Executive Summary

The chiral intermediate, this compound, represents a cornerstone in the synthesis of carbocyclic nucleoside analogues (CNAs), a class of compounds pivotal to modern antiviral therapy. While the molecule itself is not biologically active, its deprotected form, (1R,3S)-3-aminocyclopentanol, provides the essential stereochemically-defined carbocyclic core that mimics the deoxyribose sugar in natural nucleosides. This structural substitution of a cyclopentane ring for the furanose moiety imparts crucial metabolic stability by rendering the molecules impervious to enzymatic cleavage of the glycosidic bond. This guide elucidates the synthetic pathways originating from this key intermediate to yield potent antiviral agents, details the mechanism of action of the resulting drugs, explores the critical structure-activity relationships, and provides detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Rise of Carbocyclic Nucleoside Analogues

Nucleoside analogues have long been a foundation of antiviral and anticancer chemotherapy. Their mechanism typically relies on mimicking natural nucleosides, leading to their incorporation into nascent DNA or RNA chains and subsequent chain termination or dysfunction. However, a primary limitation of early nucleoside drugs was their susceptibility to metabolic inactivation, particularly through the enzymatic cleavage of the N-glycosidic bond.

The development of carbocyclic nucleoside analogues (CNAs) provided an elegant solution to this challenge.[1] By replacing the oxygen atom of the furanose ring with a methylene group, a stable carbon-carbon bond is formed between the "sugar" mimic and the nucleobase, conferring significant resistance to enzymatic degradation.[1] This innovation led to drugs with improved pharmacokinetic profiles and sustained intracellular activity.

The specific intermediate, this compound, is a vital chiral building block used in the synthesis of some of the most successful CNAs, including the anti-HIV drugs Carbovir and its prodrug Abacavir.[2][3] Its pre-defined stereochemistry is essential for ensuring the final drug product can be recognized and processed by viral enzymes to exert its therapeutic effect.

Synthesis of the Core Scaffold and Key Derivatives

The journey from the stable, protected carbamate to a potent antiviral agent involves a multi-step synthetic pathway. The initial precursor, (1R,3S)-3-aminocyclopentanol, is often prepared as its hydrochloride salt, for which various synthetic routes have been developed.[4][5] The tert-butoxycarbonyl (Boc) protecting group in the title compound offers a stable, easily handled intermediate that can be efficiently deprotected under acidic conditions for subsequent reactions.

A representative synthetic approach to the core amine precursor is outlined in a patented method that highlights the generation of the key chiral structure.[4]

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the key precursor and its subsequent elaboration into a carbocyclic nucleoside.

Caption: Conceptual workflow for the synthesis of CNAs from a chiral precursor.

Biological Activity and Mechanism of Action

The derivatives of this compound are primarily developed as antiviral agents. The most notable examples are potent inhibitors of the human immunodeficiency virus (HIV).[2][6]

| Drug Derivative | Core Structure | Therapeutic Target | Mechanism of Action |

| Carbovir | Guanosine analogue | HIV-1 Reverse Transcriptase | Competitive inhibitor, DNA chain terminator[2][6] |

| Abacavir | Guanosine analogue (prodrug of Carbovir) | HIV-1 Reverse Transcriptase | Competitive inhibitor, DNA chain terminator |

| Entecavir | Guanosine analogue | Hepatitis B Virus (HBV) Polymerase | Competitive inhibitor, DNA chain terminator[7][8] |

Mechanism of Action: HIV Reverse Transcriptase Inhibition

The anti-HIV activity of Abacavir and Carbovir serves as a classic example of CNA function. The mechanism unfolds in a series of intracellular steps:

-

Anabolic Phosphorylation: Upon entering a host cell, the carbocyclic nucleoside is phosphorylated by host cell kinases to its active triphosphate form (e.g., carbovir triphosphate, CBV-TP).

-

Competitive Inhibition: CBV-TP, being structurally similar to the natural substrate deoxyguanosine triphosphate (dGTP), competes for the active site of the HIV reverse transcriptase enzyme.

-

DNA Chain Termination: The viral reverse transcriptase incorporates the CBV-monophosphate moiety into the growing viral DNA strand. Because the carbocyclic "sugar" mimic lacks a 3'-hydroxyl group, the formation of the next 3'-5' phosphodiester bond is impossible. This incorporation event irreversibly terminates DNA chain elongation, halting viral replication.

The following diagram illustrates this inhibitory pathway.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis and anti-HIV activity of carbovir and related carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate: A Cornerstone Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure starting materials is paramount for the synthesis of complex, stereospecific therapeutic agents. Among these, tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate has emerged as a critical chiral building block. Its unique stereochemistry, featuring a cis-1,3-amino alcohol on a cyclopentyl scaffold, provides a rigid and versatile framework for constructing a new generation of pharmaceuticals, particularly in the fields of antiviral and anti-inflammatory therapies. This guide offers an in-depth exploration of this compound, from its synthesis and characterization to its strategic application in the development of targeted therapeutics, providing researchers and drug development professionals with a comprehensive technical resource.

Introduction: The Strategic Importance of the (1R,3S)-Cyclopentyl Scaffold

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials for the synthesis of complex active pharmaceutical ingredients (APIs). This compound (CAS No. 225641-84-9) is a preeminent example of such a building block.[1][2][3][4]

The molecule's value lies in its constrained cyclopentane ring and the defined cis relationship between the Boc-protected amine at position 1 and the hydroxyl group at position 3. This specific arrangement provides a rigid scaffold that allows for precise spatial orientation of pharmacophoric groups, a critical factor for achieving high-affinity interactions with biological targets such as viral enzymes or protein kinases. The tert-butoxycarbonyl (Boc) group offers a stable, yet readily cleavable, protecting group for the amine, facilitating multi-step synthetic sequences. Its application has been notably documented in the synthesis of Janus kinase (JAK) inhibitors and potent antiviral agents.[1][5]

Table 1: Core Properties of this compound

| Property | Value |

| CAS Number | 225641-84-9 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol [4] |

| IUPAC Name | tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate[1] |

| Appearance | Solid |

| Purity | Typically ≥95%[2][4][6] |

| Storage | Sealed in dry, 2-8°C[3] |

Synthesis and Enantiomeric Control: The Chemoenzymatic Approach

The synthesis of enantiomerically pure compounds like this compound is a significant challenge. Direct asymmetric synthesis can be complex and costly. A more robust and scalable strategy is the chemoenzymatic approach, which combines traditional chemical synthesis with highly selective enzymatic reactions to achieve chiral resolution.[7][8][9]

A common pathway involves the initial synthesis of a racemic or prochiral precursor, followed by an enzymatic kinetic resolution (EKR) to isolate the desired stereoisomer. Lipases are frequently the enzymes of choice for this transformation due to their stereoselectivity in catalyzing the hydrolysis or acylation of alcohols.[8][10]

A representative synthetic strategy is outlined in a patent for the preparation of the parent amine, (1R,3S)-3-aminocyclopentanol hydrochloride.[11] This process begins with a hetero-Diels-Alder reaction between cyclopentadiene and a nitroso compound, followed by reduction and, critically, a lipase-catalyzed chiral separation using vinyl acetate.[11] This enzymatic acylation selectively modifies one enantiomer, allowing for the separation of the desired chiral alcohol.

Diagram 1: General Chemoenzymatic Synthesis Workflow

Caption: Chemoenzymatic workflow for chiral resolution.

Protocol 1: General Principle of Lipase-Catalyzed Resolution

This is a generalized protocol based on established principles of enzymatic kinetic resolution. Specific conditions may vary.[8][10][12]

-

Substrate Preparation: Dissolve the racemic precursor (e.g., a racemic aminocyclopentanol derivative) in a suitable organic solvent (e.g., toluene, isopropanol).[7]

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym® 435 or a lipase from Candida antarctica) to the solution. Immobilized enzymes are preferred for ease of removal post-reaction.[10]

-

Acylation: Add an acyl donor, such as vinyl acetate, to the reaction mixture. The enzyme will selectively acylate one of the enantiomers at a much faster rate.

-

Reaction Monitoring: Monitor the reaction progress using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the substrate and product. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric purity of both the unreacted starting material and the acylated product.

-

Workup and Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The resulting mixture, containing one acylated enantiomer and one unreacted alcohol enantiomer, can then be separated by standard techniques such as column chromatography.

-

Final Steps: The isolated, enantiomerically pure intermediate is then carried forward. This may involve de-acylation or, in the case of isolating the amine, protection with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to yield the final title compound.

Applications in Medicinal Chemistry: From Blueprint to Biologically Active Molecules

The utility of this compound is best demonstrated through its incorporation into the synthesis of high-value therapeutic agents.

Case Study 1: Synthesis of Carbocyclic Nucleoside Antivirals

Carbocyclic nucleosides are a class of antiviral drugs where the furanose ring of a natural nucleoside is replaced by a carbocyclic moiety, such as cyclopentane. This modification confers greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond.

The chiral scaffold of this compound is ideal for constructing these analogues. Research has demonstrated the synthesis of novel carbocyclic nucleosides starting from related chiral cyclopentenol derivatives.[5] These compounds have shown potent antiviral activity against various viruses, including vaccinia virus and SARS coronavirus (SARS-CoV).[5] The synthesis leverages the stereodefined hydroxyl and amino groups as anchor points to append various heterocyclic bases, which are essential for mimicking natural nucleosides and interacting with viral polymerases.

Diagram 2: Pathway to Carbocyclic Nucleoside Analogues

Caption: Synthetic logic from building block to antiviral API.

Case Study 2: Core Component of JAK Inhibitors

Janus kinases (JAKs) are intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways implicated in inflammatory and autoimmune diseases. Inhibitors of JAKs are a major class of modern therapeutics. The synthesis of a potent JAK1 inhibitor has been reported utilizing this compound as a key starting material.[1]

In this context, the cyclopentyl ring serves as a central scaffold. The amino group, after deprotection, is used to attach a pharmacophoric element, such as a pyrrolo[2,3-d]pyrimidine core, which interacts with the hinge region of the kinase's ATP-binding site. The hydroxyl group can be used as a handle for further modification or may remain to form key hydrogen bonds within the target protein. The defined stereochemistry ensures that these interactions are oriented correctly for optimal binding and inhibitory activity.

Quality Control and Characterization

Ensuring the chemical purity and, most importantly, the enantiomeric purity of the building block is critical for its successful application.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structural integrity of the molecule.[13]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (201.26 g/mol ).[2][4]

-

Chiral HPLC/GC: This is the gold standard for determining enantiomeric purity (enantiomeric excess, ee). The compound is analyzed on a chiral stationary phase that allows for the separation and quantification of the (1R,3S) enantiomer from its (1S,3R) counterpart.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of this high-purity reagent.

Table 2: Safety and Handling Information

| Parameter | Guideline |

| Storage | Store in a cool, dry place. Recommended temperature: 2-8°C. Keep container tightly sealed.[3] |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |

Note: Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date information.

Conclusion

This compound is more than just a chemical reagent; it is a key enabler in the field of asymmetric synthesis and drug discovery. Its well-defined stereochemistry and versatile functional groups provide a reliable and robust platform for the construction of complex, high-value molecules. The successful application of this building block in the synthesis of advanced antiviral and anti-inflammatory agents underscores its strategic importance. For research teams and pharmaceutical companies, mastering the use of such cornerstone chiral synthons is a critical step in the efficient and successful development of next-generation therapeutics.

References

-

PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. [Link]

-

ACS Publications. Synthesis of Chiral Cyclopentenones | Chemical Reviews. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Sci-Hub. Chiral cyclopentanoid building blocks by asymmetric enzymatic hydrolysis. [Link]

-

ResearchGate. Chemoenzymatic Synthesis of Chiral Building Blocks Based on the Kinetic Resolution of Glycerol‐Derived Cyclic Carbonates. [Link]

-

Supporting Information. Characterization data for various tert-butyl carbamates. [Link]

-

ChemBK. tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate. [Link]

-

PubMed. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. [Link]

- Google Patents. CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound - CAS:225641-84-9 - Abovchem [abovchem.com]

- 3. 225641-84-9|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 225641-84-9 Cas No. | tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | Apollo [store.apolloscientific.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sci-hub.se [sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

The Emergence of a Key Chiral Intermediate: A Technical Guide to tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Abstract

This in-depth technical guide explores the discovery and history of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, a pivotal chiral building block in modern medicinal chemistry. While not a therapeutic agent itself, the strategic importance of this molecule is intrinsically linked to the development of blockbuster drugs, including the Janus kinase (JAK) inhibitor Ruxolitinib and the HIV integrase inhibitor Bictegravir. This guide will delve into the historical context of its emergence, detail its stereoselective synthesis, and elucidate its critical role in the construction of these complex active pharmaceutical ingredients (APIs).

Introduction: The Unsung Hero of Complex Syntheses

In the landscape of drug discovery and development, the final API often takes center stage. However, the journey to these life-changing molecules is paved with the innovation and meticulous design of key chemical intermediates. This compound (CAS Number: 225641-84-9) is a prime example of such an unsung hero.[1][2][3] Its rigid cyclopentyl scaffold, adorned with a stereochemically defined amine and alcohol, provides a crucial three-dimensional framework for pharmacophore presentation. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, essential for multi-step synthetic campaigns.

This guide will illuminate the scientific narrative of this indispensable intermediate, tracing its origins from the broader field of carbocyclic nucleoside analogues to its specific applications in targeted therapies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 225641-84-9 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Appearance | White to off-white solid |

| Stereochemistry | (1R,3S) |

A Legacy of Carbocyclic Nucleosides: The Historical Context

The conceptual foundation for molecules like this compound can be traced back to the pioneering work on carbocyclic nucleoside analogues. These compounds, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, were investigated for their potential as antiviral agents with enhanced metabolic stability.

The timeline below highlights key milestones in the development of carbocyclic nucleosides, which set the stage for the design of complex chiral cyclopentyl intermediates:

Figure 1: A simplified timeline illustrating the evolution of carbocyclic nucleoside research, which provided the foundational knowledge for the use of chiral cyclopentyl scaffolds in drug design.

This rich history of manipulating the cyclopentyl ring to mimic biological structures and achieve therapeutic effects created a fertile ground for the application of chiral cyclopentylamines and cyclopentanols in other areas of medicinal chemistry, moving beyond nucleoside analogues to a new generation of targeted therapies.

The "Discovery" Through Application: A Tale of Two Drugs

The specific discovery of this compound is not marked by a singular, seminal publication dedicated to the molecule itself. Instead, its history is intricately woven into the process development of two major therapeutic agents: Ruxolitinib and Bictegravir.

Ruxolitinib: A New Era in Myelofibrosis Treatment

Ruxolitinib (INCB018424), developed by Incyte Corporation, is a potent inhibitor of Janus kinases 1 and 2 (JAK1/JAK2).[4][5] It was the first drug approved by the FDA for the treatment of myelofibrosis, a rare bone marrow cancer.[4][6] The chemical structure of Ruxolitinib features a chiral cyclopentyl group, and it is here that this compound's precursor, (1R,3S)-3-aminocyclopentanol, plays a vital role.

The development of a scalable and stereoselective synthesis of the chiral cyclopentyl fragment was a critical challenge in the manufacturing of Ruxolitinib. Patent literature from the development of Ruxolitinib and related JAK inhibitors describes various strategies to obtain the required chiral intermediate.[6][7][8]

Bictegravir: A Pillar of HIV Therapy

Bictegravir, developed by Gilead Sciences, is a potent HIV-1 integrase strand transfer inhibitor (INSTI).[9][10][11][12] It is a core component of the single-tablet regimen Biktarvy. The structure of Bictegravir also incorporates the (1R,3S)-3-aminocyclopentanol fragment. The patent literature surrounding Bictegravir's synthesis extensively details methods for the preparation of this key intermediate, highlighting its importance in the final drug's efficacy and safety profile.[13][14][15][16]

The diagram below illustrates the central role of the (1R,3S)-3-aminocyclopentanol core, derived from our title compound, in the synthesis of these two blockbuster drugs.

Figure 2: The central role of (1R,3S)-3-aminocyclopentanol, obtained from the deprotection of this compound, in the synthesis of Ruxolitinib and Bictegravir.

Stereoselective Synthesis: Crafting the Chiral Core

The therapeutic efficacy and safety of both Ruxolitinib and Bictegravir are critically dependent on the precise stereochemistry of the cyclopentyl core. Consequently, the development of efficient and scalable methods for the synthesis of (1R,3S)-3-aminocyclopentanol and its Boc-protected form has been an area of intense research and process optimization.

A common and effective strategy involves a hetero-Diels-Alder reaction, followed by enzymatic resolution or asymmetric synthesis to establish the desired chirality.

General Synthetic Strategy

A representative synthetic approach is outlined below, which highlights the key transformations required to produce this compound.

Figure 3: A generalized workflow for the synthesis of the target molecule, often involving a key stereoselective step.

Exemplary Experimental Protocol: Synthesis of (1R,3S)-3-aminocyclopentanol Hydrochloride (A Precursor)

The following protocol is adapted from the patent literature and describes a method for preparing the hydrochloride salt of the deprotected amine, which can then be Boc-protected to yield the title compound.[17]

Step 1: Hetero-Diels-Alder Reaction

-

To a solution of tert-butyl hydroxylamine in an appropriate solvent (e.g., 2-methyltetrahydrofuran), add a catalytic amount of a copper salt (e.g., copper(I) chloride) and a ligand (e.g., 2-ethyl-2-oxazoline).

-

Cool the mixture and slowly add an oxidizing agent to generate the Boc-nitroso species in situ.

-

Add freshly cracked cyclopentadiene dropwise, maintaining the reaction temperature.

-

Stir the reaction mixture until completion (monitored by TLC or LC-MS).

-

Work up the reaction to isolate the racemic Diels-Alder adduct.

Step 2: Reductive Ring Opening

-

Dissolve the racemic adduct in a suitable solvent system (e.g., acetic acid).

-

Add a reducing agent (e.g., zinc powder) portion-wise, controlling the temperature.

-

Stir until the reaction is complete.

-

Filter and work up to obtain the racemic protected aminocyclopentenol.

Step 3: Enzymatic Resolution

-

Dissolve the racemic intermediate in a suitable buffer and solvent system.

-

Add a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate).

-

Incubate the reaction, monitoring the conversion.

-

Separate the acylated enantiomer from the unreacted alcohol enantiomer.

Step 4: Deprotection and Salt Formation

-

Subject the desired enantiomer to acidic conditions (e.g., HCl in isopropanol) to remove the Boc group.

-

Isolate the (1R,3S)-3-aminocyclopentanol hydrochloride salt by filtration or crystallization.

Step 5: Boc Protection (to yield the title compound)

-

Dissolve the aminocyclopentanol hydrochloride in a suitable solvent with a base (e.g., triethylamine).

-

Add di-tert-butyl dicarbonate (Boc₂O).

-

Stir until the reaction is complete.

-

Purify by chromatography or crystallization to obtain this compound.

Conclusion and Future Perspectives

The story of this compound is a testament to the enabling power of synthetic chemistry in modern drug development. Its emergence was not driven by a quest for its own biological activity, but by the structural demands of highly effective therapeutic agents. The development of robust and stereoselective synthetic routes to this intermediate has been a critical factor in the successful commercialization of Ruxolitinib and Bictegravir.

As the demand for structurally complex and stereochemically pure drugs continues to grow, the importance of chiral building blocks like this compound will only increase. Future research in this area will likely focus on even more efficient and sustainable synthetic methods, including the use of novel biocatalysts and flow chemistry, to further streamline the production of this vital chemical entity.

References

- CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

- CN110092726B - Synthesis method of Bictegravir intermediate.

-

Review of Synthetic Routes and Final Forms of Integrase Inhibitors Dolutegravir, Cabotegravir, and Bictegravir | Organic Process Research & Development - ACS Publications. [Link]

- WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof.

- US20190023712A1 - Synthesis process of ruxolitinib.

- US10562904B2 - Synthesis process of ruxolitinib.

- WO2017114461A1 - Synthesis process of ruxolitinib.

-

Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir - Taylor & Francis Online. [Link]

-

Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase - PubMed. [Link]

- CN104496904B - Synthesis method of ruxolitinib intermediate.

- WO2023223253A1 - Process for preparation of ruxolitinib.

-

Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - ACS Publications. [Link]

-

WO/2018/229798 PROCESS FOR THE PREPARATION OF BICTEGRAVIR AND INTERMEDIATE THEREOF - WIPO Patentscope. [Link]

- US11248005B2 - Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor.

-

Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - SciSpace. [Link]

-

Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. [Link]

-

Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. [Link]

-

Synthesis method of ruxolitinib intermediate - Eureka | Patsnap. [Link]

-

Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir - Taylor & Francis Online. [Link]

-

This compound | 225641-84-9 - J&K Scientific. [Link]

-

Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - NIH. [Link]

-

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID - PubChem. [Link]

-

Ruxolitinib - PubMed. [Link]

-

Ruxolitinib | C17H18N6 | CID 25126798 - PubChem - NIH. [Link]

-

Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC - PubMed Central. [Link]

-

SID 178102315 - ruxolitinib - PubChem - NIH. [Link]

-

Fixed-dose combination bictegravir, emtricitabine, and tenofovir alafenamide versus dolutegravir-containing regimens for initial treatment of HIV-1 infection: week 144 results from two randomised, double-blind, multicentre, phase 3, non-inferiority trials - PubMed. [Link]

-

Bictegravir, emtricitabine, and tenofovir alafenamide versus dolutegravir, emtricitabine, and tenofovir disoproxil fumarate for initial treatment of HIV-1 and hepatitis B coinfection (ALLIANCE): a double-blind, multicentre, randomised controlled, phase 3 non-inferiority trial - PubMed. [Link]

-

Bictegravir, emtricitabine, and tenofovir alafenamide versus dolutegravir, abacavir, and lamivudine for initial treatment of HIV-1 infection (GS-US-380-1489): a double-blind, multicentre, phase 3, randomised controlled non-inferiority trial - PubMed. [Link]

-

Bictegravir combined with emtricitabine and tenofovir alafenamide versus dolutegravir, abacavir, and lamivudine for initial treatment of HIV-1 infection: week 96 results from a randomised, double-blind, multicentre, phase 3, non-inferiority trial - PubMed. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound - CAS:225641-84-9 - Abovchem [abovchem.com]

- 3. 225641-84-9|this compound|BLD Pharm [bldpharm.com]

- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US10562904B2 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]

- 7. Synthesis process of ruxolitinib - Patent US-2019023712-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2017114461A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]

- 9. Fixed-dose combination bictegravir, emtricitabine, and tenofovir alafenamide versus dolutegravir-containing regimens for initial treatment of HIV-1 infection: week 144 results from two randomised, double-blind, multicentre, phase 3, non-inferiority trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bictegravir, emtricitabine, and tenofovir alafenamide versus dolutegravir, emtricitabine, and tenofovir disoproxil fumarate for initial treatment of HIV-1 and hepatitis B coinfection (ALLIANCE): a double-blind, multicentre, randomised controlled, phase 3 non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bictegravir, emtricitabine, and tenofovir alafenamide versus dolutegravir, abacavir, and lamivudine for initial treatment of HIV-1 infection (GS-US-380-1489): a double-blind, multicentre, phase 3, randomised controlled non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bictegravir combined with emtricitabine and tenofovir alafenamide versus dolutegravir, abacavir, and lamivudine for initial treatment of HIV-1 infection: week 96 results from a randomised, double-blind, multicentre, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN110092726B - Synthesis method of Bictegravir intermediate - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof - Google Patents [patents.google.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Strategic Role of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate in Janus Kinase (JAK) Inhibitor Synthesis

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS: 225641-84-9) in the synthesis of Janus Kinase (JAK) inhibitors.[1] We will explore the compound's critical role as a chiral building block, detailing the causality behind its selection and providing robust, field-proven protocols for its conversion into key intermediates for drugs such as Tofacitinib. This guide emphasizes mechanistic understanding, process control, and safety, aiming to empower chemists to execute these transformations with high fidelity and yield.

Introduction: The Significance of the Chiral Cyclopentylamine Scaffold in JAK Inhibition

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) pivotal to cytokine signaling pathways that govern inflammation and immune responses.[2] Dysregulation of these pathways is implicated in a host of autoimmune diseases and cancers, making JAKs a prime therapeutic target.[3] Several approved JAK inhibitors, including Tofacitinib, feature a chiral 3-amino-substituted piperidine or a related cyclopentylamine moiety as a core structural element.[4][5]

The specific stereochemistry of this amine-bearing ring is not an incidental feature; it is fundamental to the molecule's ability to bind effectively and selectively within the ATP-binding pocket of the target kinase. The (1R,3S) configuration of the starting carbamate is meticulously chosen to establish the required (3R,4R) stereochemistry in the final piperidine ring of Tofacitinib, or analogous stereocenters in other cyclopentyl-based inhibitors. This precise three-dimensional arrangement ensures optimal interaction with key amino acid residues, maximizing potency and minimizing off-target effects. The use of a pre-defined chiral building block like this compound circumvents the need for challenging chiral resolutions or asymmetric syntheses later in the synthetic sequence, representing a more efficient and cost-effective strategy for industrial-scale production.[6]

Strategic Overview: From Carbamate to the Core Amine Intermediate

The primary synthetic utility of this compound is to serve as a precursor to a chiral amine, which is then coupled to the heterocyclic core of the JAK inhibitor (e.g., a 7H-pyrrolo[2,3-d]pyrimidine). The transformation hinges on converting the secondary alcohol into an amine with inversion of stereochemistry. This is a critical step that transforms the (1R,3S)-hydroxy compound into a (1R,3R)-amino derivative.

The most common and robust method to achieve this stereoinversion is the Mitsunobu reaction .[7][8] This reaction allows for the conversion of a secondary alcohol to a variety of functionalities, including an azide or a protected amine, with predictable and clean inversion of the stereocenter.[7]

Caption: High-level synthetic workflow from the starting carbamate to a final JAK inhibitor.

Detailed Experimental Protocols

Protocol 1: Stereoinvertive Azidation via Mitsunobu Reaction

This protocol details the conversion of the secondary alcohol to an azide with inversion of configuration. The resulting azide is a versatile intermediate that can be readily reduced to the primary amine.

Mechanism Insight: The Mitsunobu reaction proceeds via the formation of a betaine from triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD.[9] This complex activates the alcohol, allowing for Sₙ2 attack by the nucleophile (in this case, the azide from diphenylphosphoryl azide, DPPA). The Sₙ2 nature of the attack guarantees the inversion of stereochemistry at the carbon center.[7]

Materials & Reagents:

| Reagent | M.W. | Quantity (mol eq.) | Typical Amount |

|---|---|---|---|

| This compound | 201.26 | 1.0 | 10.0 g |

| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 19.5 g |

| Diphenylphosphoryl azide (DPPA) | 275.24 | 1.5 | 20.5 g (16.5 mL) |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 | 22.6 g (22.0 mL) |

| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL |

Procedure:

-

Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (10.0 g, 49.7 mmol) and triphenylphosphine (19.5 g, 74.5 mmol).

-

Dissolution: Add anhydrous THF (200 mL) and stir the mixture until all solids are dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add diphenylphosphoryl azide (DPPA) (16.5 mL, 74.5 mmol) dropwise to the cooled solution, maintaining the internal temperature below 5 °C.

-

DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (22.0 mL, 74.5 mmol) dropwise over 30-45 minutes.[10] Scientist's Note: This addition is exothermic. A slow addition rate is critical to prevent side reactions and ensure safety. The solution will typically turn from colorless to a yellow-orange hue.[11]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction completion.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the residue with ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).[11]

-